3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide
Overview
Description
3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. NPPB is a potent blocker of chloride channels and has been shown to have a variety of physiological effects. In
Mechanism of Action
3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide blocks chloride channels by binding to a site on the channel protein. The binding of 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide causes a conformational change in the channel protein, which prevents chloride ions from passing through the channel. 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to be a non-specific blocker of chloride channels, meaning that it can inhibit multiple types of chloride channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide are dependent on the specific chloride channels that are inhibited. In epithelial cells, 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit transepithelial chloride transport, which is important for regulating fluid secretion and absorption. In smooth muscle cells, 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit chloride channels involved in regulating smooth muscle contraction. In neurons, 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit chloride channels involved in regulating neuronal excitability.
Advantages and Limitations for Lab Experiments
One advantage of using 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide in lab experiments is that it is a potent and specific inhibitor of chloride channels. This allows researchers to study the role of chloride channels in various physiological processes. However, one limitation of using 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide is that it can have off-target effects on other ion channels and transporters. Additionally, the effects of 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide can be dependent on the specific cell type and experimental conditions.
Future Directions
There are several future directions for research involving 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide. One area of interest is studying the role of chloride channels in cancer. Chloride channels have been shown to play a role in cancer cell migration and invasion, and 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit these processes. Another area of interest is studying the role of chloride channels in the immune system. Chloride channels have been shown to play a role in immune cell activation, and 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit this process. Finally, there is interest in developing more specific inhibitors of chloride channels, which could lead to new therapeutic targets for a variety of diseases.
Scientific Research Applications
3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been widely used in scientific research as a tool to study chloride channels. Chloride channels play a critical role in a variety of physiological processes, including cell volume regulation, neuronal excitability, and acid-base balance. 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit chloride channels in a variety of cell types, including epithelial cells, smooth muscle cells, and neurons. This inhibition has been used to study the role of chloride channels in various physiological processes.
properties
IUPAC Name |
3-nitro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]-4-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-2-23(30)28-15-13-26(14-16-28)20-8-6-19(7-9-20)25-24(31)18-5-10-21(22(17-18)29(32)33)27-11-3-4-12-27/h5-10,17H,2-4,11-16H2,1H3,(H,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKILCOWOFXTQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)N4CCCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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